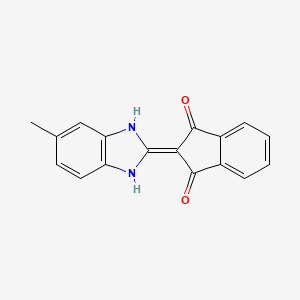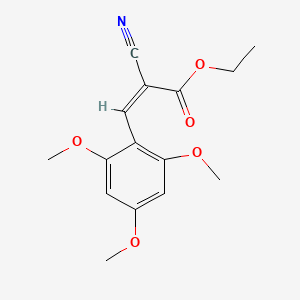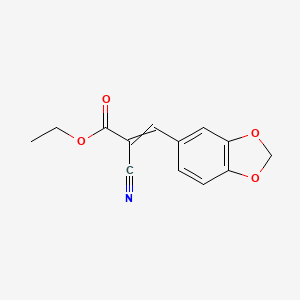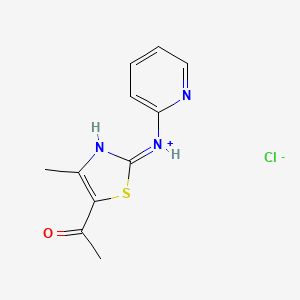![molecular formula C21H20N2O5 B7828086 2-(3,4-dimethoxyphenyl)-N'-[1-(1,3-dioxoinden-2-ylidene)ethyl]acetohydrazide](/img/structure/B7828086.png)
2-(3,4-dimethoxyphenyl)-N'-[1-(1,3-dioxoinden-2-ylidene)ethyl]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier “2-(3,4-dimethoxyphenyl)-N'-[1-(1,3-dioxoinden-2-ylidene)ethyl]acetohydrazide” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure and reactivity, making it a subject of study in chemistry, biology, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
In an industrial setting, the production of “2-(3,4-dimethoxyphenyl)-N'-[1-(1,3-dioxoinden-2-ylidene)ethyl]acetohydrazide” would likely involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process, ensuring that the compound can be produced in sufficient quantities to meet demand. The use of advanced technologies such as automated control systems and real-time monitoring would be essential to maintain the quality and consistency of the product.
化学反応の分析
Types of Reactions
The compound “2-(3,4-dimethoxyphenyl)-N'-[1-(1,3-dioxoinden-2-ylidene)ethyl]acetohydrazide” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Addition: This reaction involves the addition of atoms or groups of atoms to a molecule.
Common Reagents and Conditions
Common reagents used in the reactions of “this compound” include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution and addition reactions. The reaction conditions vary depending on the specific reaction but generally include controlled temperatures, pressures, and solvent environments.
Major Products
The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted analogs of the original compound.
科学的研究の応用
The compound “2-(3,4-dimethoxyphenyl)-N'-[1-(1,3-dioxoinden-2-ylidene)ethyl]acetohydrazide” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a model compound for studying reaction mechanisms.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
作用機序
The mechanism of action of “2-(3,4-dimethoxyphenyl)-N'-[1-(1,3-dioxoinden-2-ylidene)ethyl]acetohydrazide” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
Similar compounds to “2-(3,4-dimethoxyphenyl)-N'-[1-(1,3-dioxoinden-2-ylidene)ethyl]acetohydrazide” include other chemical entities with comparable molecular structures and reactivity. Examples of similar compounds include:
- CID 2632
- CID 6540461
- CID 5362065
- CID 5479530
Uniqueness
The uniqueness of “this compound” lies in its specific molecular structure and the particular set of reactions it undergoes. This makes it distinct from other similar compounds and valuable for specific scientific and industrial applications.
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N'-[1-(1,3-dioxoinden-2-ylidene)ethyl]acetohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-12(19-20(25)14-6-4-5-7-15(14)21(19)26)22-23-18(24)11-13-8-9-16(27-2)17(10-13)28-3/h4-10,22H,11H2,1-3H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTSAFTWKRGIDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)C2=CC=CC=C2C1=O)NNC(=O)CC3=CC(=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C1C(=O)C2=CC=CC=C2C1=O)NNC(=O)CC3=CC(=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-bromo-2,5-dimethoxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7828023.png)
![11-phenyl-5H-indeno[1,2-b][1,5]benzodiazepin-12-one](/img/structure/B7828028.png)
![2-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methylidene]indene-1,3-dione](/img/structure/B7828047.png)
![2-amino-3-[(2-hydroxy-3-methoxyphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B7828058.png)
![3-tert-butyl-4-[(2-hydroxy-3-methoxyphenyl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B7828067.png)
![3-Ethyl-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7828071.png)
![2-[1-[(4,6-dimethylpyrimidin-2-yl)amino]ethylidene]indene-1,3-dione](/img/structure/B7828073.png)
![N'-[1-(1,3-dioxoinden-2-ylidene)ethyl]benzohydrazide](/img/structure/B7828078.png)



![2-[(3-methoxyanilino)methylidene]indene-1,3-dione](/img/structure/B7828114.png)
